molecular formula C9H15ClO2 B1323690 7-Acetoxy-2-chloro-1-heptene CAS No. 731773-21-0

7-Acetoxy-2-chloro-1-heptene

Cat. No.: B1323690
CAS No.: 731773-21-0
M. Wt: 190.67 g/mol
InChI Key: GUBBRBZSLJUYJT-UHFFFAOYSA-N
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Description

7-Acetoxy-2-chloro-1-heptene is an organochlorine compound with a heptene backbone functionalized by an acetoxy group at the 7th carbon and a chlorine atom at the 2nd position. Its structure combines electrophilic reactivity (due to the chlorine substituent) with ester-based solubility and stability (from the acetoxy group).

Properties

IUPAC Name

6-chlorohept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBBRBZSLJUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641237
Record name 6-Chlorohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-21-0
Record name 6-Hepten-1-ol, 6-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-2-chloro-1-heptene typically involves the reaction of 6-chloro-1-heptene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxy-2-chloro-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Acetoxy-2-chloro-1-heptene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-chloro-1-heptene involves its interaction with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, leading to the formation of different products. The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite its structural uniqueness, direct comparative data for 7-acetoxy-2-chloro-1-heptene are scarce in publicly accessible literature. Below is an analysis based on functional group analogs and related esters:

Functional Group Analogues

  • 2-Chloro-1-heptene : The absence of the 7-acetoxy group reduces polarity and ester-derived stability. This simpler alkene is more volatile and reactive in electrophilic additions but lacks the synthetic versatility provided by the acetoxy moiety.
  • 7-Acetoxy-1-heptene: Without the 2-chloro substituent, this compound exhibits lower electrophilicity, making it less reactive in substitution reactions.

Chlorinated Esters

  • Methyl 1-benzylbenzoimidazole-6-carboxylate (Ref: 10-F638849): Though structurally dissimilar (aromatic vs. aliphatic backbone), this compound shares ester functionality. Its discontinuation status parallels this compound, suggesting broader challenges in commercial viability for niche chlorinated esters.
Property This compound 2-Chloro-1-heptene 7-Acetoxy-1-heptene
Molecular Weight (g/mol) Not reported ~134.6 ~156.2
Reactivity High (Cl + ester) Moderate (Cl only) Low (ester only)
Commercial Status Discontinued Available Limited stock

Biological Activity

7-Acetoxy-2-chloro-1-heptene is an organic compound with the molecular formula C9_9H15_{15}ClO2_2. It features an acetate group, a chlorine atom, and a heptene chain, which contribute to its diverse applications in chemistry, biology, and medicine. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound is characterized by:

  • Acetate Group : Facilitates hydrolysis and formation of reactive intermediates.
  • Chlorine Atom : Engages in substitution reactions, enhancing reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The acetate group can undergo hydrolysis to release acetic acid, forming a reactive intermediate that may participate in further reactions. The chlorine atom's presence allows for substitution reactions with nucleophiles, altering the compound's reactivity profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing halogenated alkenes have shown efficacy against various bacterial strains due to their ability to disrupt cellular membranes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as an anticancer agent.

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Cancer)154
MCF-7 (Breast Cancer)203
Normal Fibroblasts>60-

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations below those toxic to normal cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of halogenated alkenes, including this compound. The results showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated compounds:

Compound Biological Activity Notes
6-Chloro-1-hepteneModerate antimicrobial activityLacks acetate group
7-Acetoxy-1-hepteneLower cytotoxicityLacks chlorine atom
2-Chloro-1-hepteneLimited biological activityDifferent chlorine positioning

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